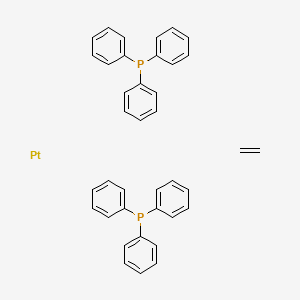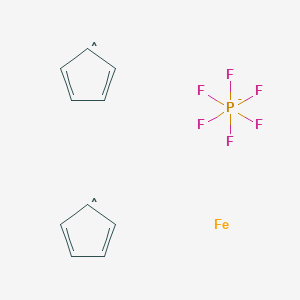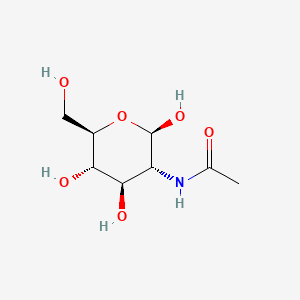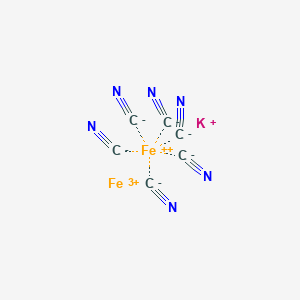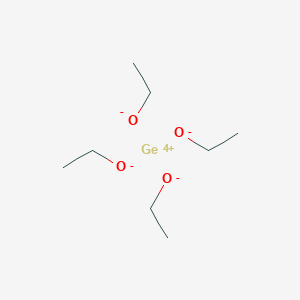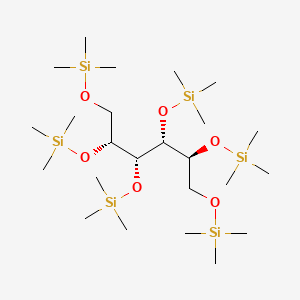
GALLIUM TELLURIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gallium Telluride (GaTe) is a chemical compound of gallium and tellurium . It is a black, odorless, brittle crystalline solid at room temperature . There is research interest in the structure and electronic properties of GaTe because of the possibility that it, or related compounds, may have applications in the electronics industry .
Synthesis Analysis
Gallium (III) telluride is most commonly synthesized through the solid-state reaction of trimethylgallium and a telluride oxide complex under high temperatures . It is also possible to synthesize the compound by reacting elemental gallium and elemental tellurium at high temperatures . A study also proposed a gallium (III) telluride (Ga2Te3)-based composite as a prospective anode for Li-ion batteries .Molecular Structure Analysis
The structure of GaTe consists of layers and can be formulated as Ga2+ 2Te2− . The bonding within the layers is ionic-covalent and between the layers is predominantly van der Waals . A spontaneous phase transformation of GaTe occurred when the bulk was exfoliated to a few layers, indicating a structural variation from a monoclinic to a hexagonal structure .Chemical Reactions Analysis
The gallium electrowinning process is always accompanied by a hydrogen evolution reaction that results in low current efficiency . Kinetic studies of gallium electrodeposition were carried out. The gallium electrodeposition process was determined as mixed control and forced convection is expected to further improve the current efficiency .Physical And Chemical Properties Analysis
At room temperature, gallium (III) telluride is a black, odorless, brittle crystal . The compound crystallizes in a four-coordinate tetrahedral structure . The crystal is not immediately reactive or flammable . GaTe has a melting point of 824°C .Safety And Hazards
Orientations Futures
Propriétés
Numéro CAS |
12024-27-0 |
|---|---|
Nom du produit |
GALLIUM TELLURIDE |
Formule moléculaire |
GaTe |
Poids moléculaire |
197.32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



